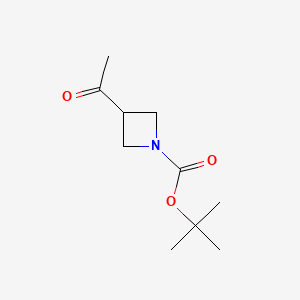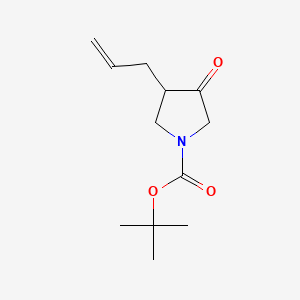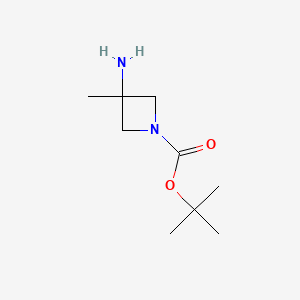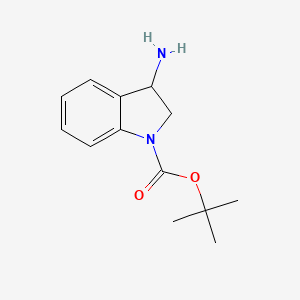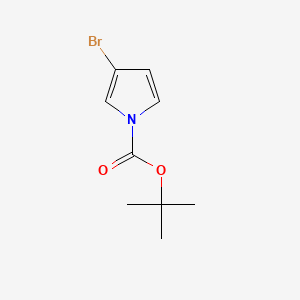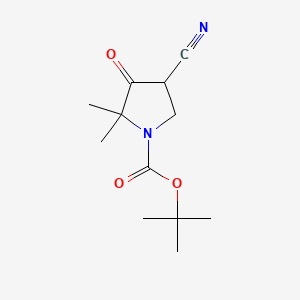
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 238.29 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Sasaki et al. (2020) described an efficient synthesis method for a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This compound was utilized in the synthesis of novel macrocyclic Tyk2 inhibitors, highlighting its potential in medicinal chemistry (Sasaki et al., 2020).
Moskalenko and Boev (2014) conducted research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound. This study illustrates the use of such compounds in creating complex organic structures (Moskalenko & Boev, 2014).
Svete et al. (2010) prepared a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, demonstrating the compound's utility in parallel solution-phase synthesis and its potential in the development of a diverse range of organic compounds (Svete et al., 2010).
Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used it as a chiral auxiliary in peptide synthesis. This highlights its application in stereochemistry and peptide research (Studer, Hintermann, & Seebach, 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known that it should be stored in a sealed, dry environment at 2-8°C .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as proteases and esterases, where it can act as a substrate or inhibitor. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to changes in their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound is known to inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are often mediated through interactions with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in enzyme activity and gene expression being observed even after the compound has been removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition, metabolic disturbances, and cellular toxicity. Threshold effects have been observed, where a small increase in dosage can lead to disproportionately large changes in biochemical and cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and esterases, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as amino acids, nucleotides, and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, it can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm, where it can interact with cytosolic enzymes and proteins. Additionally, it can be targeted to specific organelles through post-translational modifications or by binding to targeting signals. This localization can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments .
Propriétés
IUPAC Name |
tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJITXVSORFVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654961 | |
| Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718632-42-9 | |
| Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


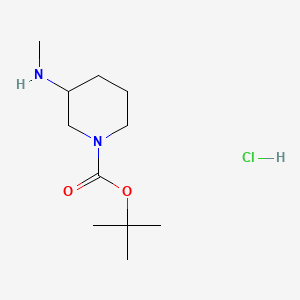
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)


![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
